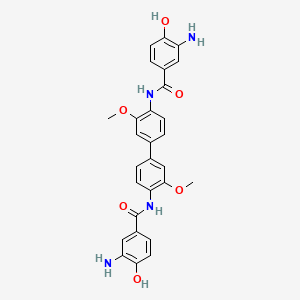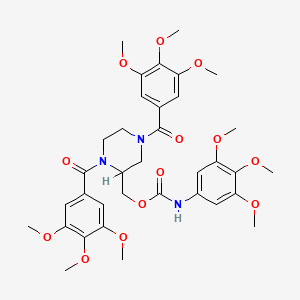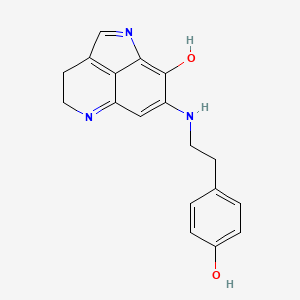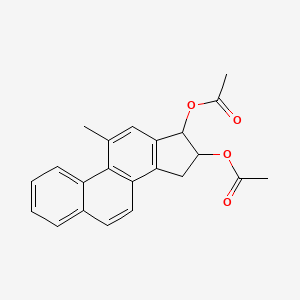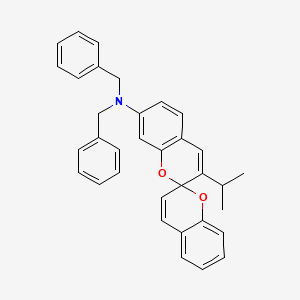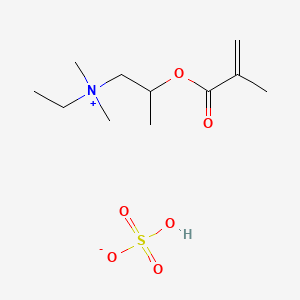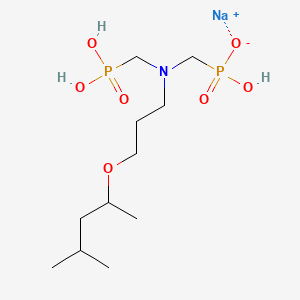
Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate is a complex organophosphorus compound with the molecular formula C11H26NNaO7P2 . It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate typically involves the reaction of appropriate phosphonic acid derivatives with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where the reagents are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce simpler phosphonate compounds .
Applications De Recherche Scientifique
Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying biological processes involving phosphorus compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in bone-related diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate group is known to inhibit specific enzymes involved in bone resorption, making it useful in treating bone diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium alendronate: Another bisphosphonate used in treating bone diseases.
Sodium etidronate: Used in similar applications but with different efficacy and side effects.
Sodium risedronate: Known for its higher potency and different pharmacokinetic properties.
Uniqueness
Sodium trihydrogen (((3-(1,3-dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which provides distinct chemical and biological properties compared to other bisphosphonates .
Propriétés
Numéro CAS |
93762-21-1 |
|---|---|
Formule moléculaire |
C11H26NNaO7P2 |
Poids moléculaire |
369.26 g/mol |
Nom IUPAC |
sodium;hydroxy-[[3-(4-methylpentan-2-yloxy)propyl-(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO7P2.Na/c1-10(2)7-11(3)19-6-4-5-12(8-20(13,14)15)9-21(16,17)18;/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18);/q;+1/p-1 |
Clé InChI |
IIJRGBSRPWYALV-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(C)OCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


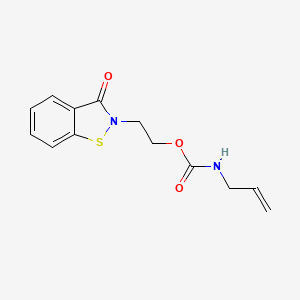
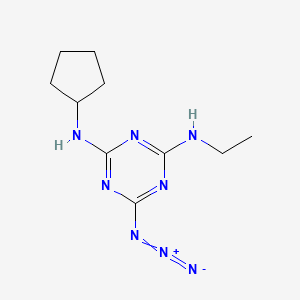
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
